Indotecan

Content Navigation

Researchers facing lactone ring instability and drug efflux with camptothecin Topo I inhibitors require a reliable alternative. Indotecan, a non-camptothecin indenoisoquinoline, offers a stable core resistant to hydrolysis and evades ABCG2/MDR1 pumps.

- Chemical stability eliminates E-ring hydrolysis, enabling reproducible long-term cell viability assays.

- Evades ABCG2/MDR1 efflux, superior intracellular retention in resistant cell lines.

- Synergizes with PARP inhibitors in BRCA-deficient cancers; used in Angelman syndrome (Ube3a activation).

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

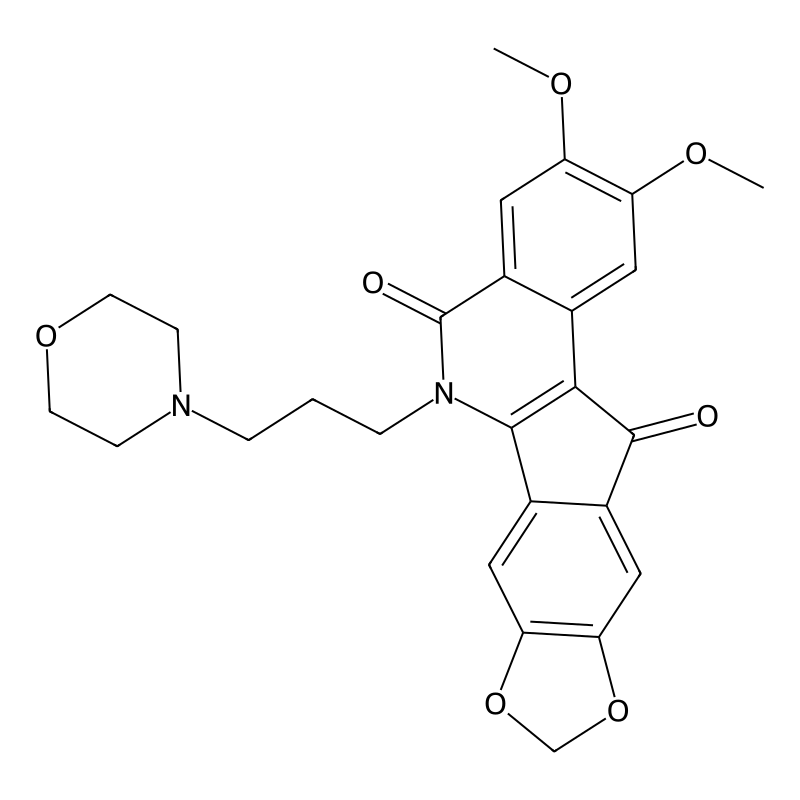

Indotecan (LMP400), CAS 915303-09-2, is a highly potent, non-camptothecin topoisomerase I (Top1) inhibitor belonging to the indenoisoquinoline class. It is widely procured for advanced oncology research, synthetic lethality modeling, and epigenetic screening. Unlike first-generation Top1 poisons, Indotecan exhibits nanomolar antiproliferative activity across diverse cancer cell lines while structurally circumventing the severe physicochemical and pharmacokinetic limitations inherent to traditional camptothecin derivatives [1].

Research Fit

Substituting Indotecan with classic Top1 inhibitors like topotecan or irinotecan fails in rigorous preclinical and formulation workflows due to fundamental structural vulnerabilities in the comparators. Camptothecins rely on a labile lactone ring that rapidly hydrolyzes at physiological pH, converting the drug into an inactive carboxylate form and causing severe assay variability [1]. Furthermore, topotecan is actively extruded by ABCG2 and MDR1 efflux transporters, limiting its intracellular retention in resistant cell lines. Indotecan’s stable indenoisoquinoline core prevents spontaneous hydrolysis and bypasses these common efflux mechanisms, making it non-interchangeable for long-term inhibition models and multidrug-resistant screening [2].

Substitution Risk

References

- [1] Kiselev, E., et al. Design, Synthesis, and Biological Evaluation of Potential Prodrugs Related to the Experimental Anticancer Agent Indotecan (LMP400). Journal of Medicinal Chemistry, 2016.

- [2] Lee, J., et al. Characterization and structure-activity relationships of indenoisoquinoline-derived topoisomerase I inhibitors in unsilencing the dormant Ube3a gene associated with Angelman syndrome. Molecular Autism, 2018.

Physiological pH Stability and Formulation Integrity

Camptothecin derivatives suffer from poor aqueous stability due to lactone ring hydrolysis at physiological pH, which yields an inactive hydroxyacid. In contrast, Indotecan features a chemically stable indenoisoquinoline core that remains completely intact in aqueous media and physiological conditions, eliminating the spontaneous degradation observed with topotecan [1].

| Evidence Dimension | Core structural stability at physiological pH |

| Target Compound Data | Indenoisoquinoline core remains chemically stable and active |

| Comparator Or Baseline | Camptothecin / Topotecan (Lactone ring undergoes rapid hydrolysis to inactive carboxylate) |

| Quantified Difference | Complete structural retention vs. rapid inactivation |

| Conditions | Aqueous media at physiological pH |

Ensures predictable dosing and eliminates assay variability caused by spontaneous drug degradation during extended cellular incubations.

Sustained Cleavage Complex Stabilization Post-Washout

A critical differentiator for Indotecan is the persistence of its Top1-DNA cleavage complexes. In comparative in vitro assays, the Top1-DNA complexes induced by indenoisoquinolines like Indotecan persist long after drug removal, whereas camptothecin-induced Top1-DNA complexes completely reverse under the exact same washout conditions [1].

| Evidence Dimension | Top1-DNA cleavage complex persistence |

| Target Compound Data | Complexes persist post-washout |

| Comparator Or Baseline | Camptothecin / Topotecan (Complexes completely reverse post-washout) |

| Quantified Difference | Sustained stabilization vs. 100% reversal |

| Conditions | In vitro DNA cleavage assay following drug removal |

Critical for experimental designs requiring prolonged Top1 inhibition without continuous drug exposure in the culture medium.

Evasion of ABCG2 and MDR1 Efflux Transporters

Topotecan is heavily limited in multidrug-resistant models because it is a known substrate for active extrusion by ABCG2 and MDR1 (P-glycoprotein) transporters. Indotecan is not a substrate for these efflux pumps, allowing it to maintain high intracellular concentrations and potent efficacy even in multidrug-resistant cancer cell lines and CNS models where topotecan is actively cleared [1].

| Evidence Dimension | Efflux pump substrate susceptibility |

| Target Compound Data | Not a substrate for ABCG2 or MDR1 |

| Comparator Or Baseline | Topotecan (Actively extruded by ABCG2 and MDR1) |

| Quantified Difference | Maintained intracellular efficacy vs. active transporter clearance |

| Conditions | Efflux pump-expressing cell lines and CNS penetrance models |

Makes Indotecan the mandatory choice when establishing or validating multidrug-resistant in vitro and in vivo models.

Sequence-Specific Genomic Targeting

Indotecan targets the genome differently than standard-of-care Top1 poisons. While topotecan specifically traps Top1 at --T↓G-- DNA sequences, Indotecan selectively induces cleavage complexes at --G↓C-- genomic sites. This distinct sequence preference provides a completely different anti-tumor spectrum and cleavage pattern [1].

| Evidence Dimension | DNA cleavage site sequence specificity |

| Target Compound Data | Selectively targets --G↓C-- sequences |

| Comparator Or Baseline | Topotecan (Selectively targets --T↓G-- sequences) |

| Quantified Difference | Distinct genomic cleavage loci |

| Conditions | Top1-mediated DNA fragmentation sequencing assays |

Allows researchers to target different genomic loci and evaluate distinct anti-tumor mechanisms compared to standard-of-care Top1 poisons.

Multidrug-Resistant Oncology Modeling

Due to its evasion of ABCG2 and MDR1 efflux pumps, Indotecan is the optimal Top1 inhibitor for screening assays involving resistant tumor cell lines where topotecan is actively extruded [1].

Synthetic Lethality and PARP Inhibitor Synergy

Highly suited for combinatorial screening with PARP inhibitors (e.g., Olaparib) in BRCA1/2, PALB2-deficient, or SLFN11-positive cell models, where it demonstrates profound synergistic lethality[2].

Long-Term Cell Culture and Mechanistic Assays

The chemical stability of the indenoisoquinoline core makes it ideal for extended-duration cell viability assays where the labile lactone ring of camptothecin derivatives would spontaneously hydrolyze[3].

Epigenetic Unsilencing Assays

Used in neurological research (e.g., Angelman syndrome models) for unsilencing the dormant paternal Ube3a gene, leveraging its stable cleavage complex formation and reliable CNS penetrance [1].

Application Selection Guide

References

- [1] Lee, J., et al. Characterization and structure-activity relationships of indenoisoquinoline-derived topoisomerase I inhibitors in unsilencing the dormant Ube3a gene associated with Angelman syndrome. Molecular Autism, 2018.

- [2] Marzi, L., et al. Indotecan (LMP400), indimitecan (LMP776) and LMP744, a new class of non-camptothecin topoisomerase I inhibitors selective for schlafen11-positive and BRCA-deficient cells that synergize with olaparib. Cancer Research, 2019.

- [3] Kiselev, E., et al. Design, Synthesis, and Biological Evaluation of Potential Prodrugs Related to the Experimental Anticancer Agent Indotecan (LMP400). Journal of Medicinal Chemistry, 2016.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

2: Beck DE, Agama K, Marchand C, Chergui A, Pommier Y, Cushman M. Synthesis and biological evaluation of new carbohydrate-substituted indenoisoquinoline topoisomerase I inhibitors and improved syntheses of the experimental anticancer agents indotecan (LMP400) and indimitecan (LMP776). J Med Chem. 2014 Feb 27;57(4):1495-512. doi: 10.1021/jm401814y. Epub 2014 Feb 11. PubMed PMID: 24517248; PubMed Central PMCID: PMC3983348.

3: Pfister TD, Hollingshead M, Kinders RJ, Zhang Y, Evrard YA, Ji J, Khin SA, Borgel S, Stotler H, Carter J, Divelbiss R, Kummar S, Pommier Y, Parchment RE, Tomaszewski JE, Doroshow JH. Development and validation of an immunoassay for quantification of topoisomerase I in solid tumor tissues. PLoS One. 2012;7(12):e50494. doi: 10.1371/journal.pone.0050494. Epub 2012 Dec 28. PubMed PMID: 23284638; PubMed Central PMCID: PMC3532478.

4: Cinelli MA, Reddy PV, Lv PC, Liang JH, Chen L, Agama K, Pommier Y, van Breemen RB, Cushman M. Identification, synthesis, and biological evaluation of metabolites of the experimental cancer treatment drugs indotecan (LMP400) and indimitecan (LMP776) and investigation of isomerically hydroxylated indenoisoquinoline analogues as topoisomerase I poisons. J Med Chem. 2012 Dec 27;55(24):10844-62. doi: 10.1021/jm300519w. Epub 2012 Dec 7. PubMed PMID: 23215354; PubMed Central PMCID: PMC3542640.

5: Balaña-Fouce R, Prada CF, Requena JM, Cushman M, Pommier Y, Ã

Explore Compound Types

O4Si-4